molecular formula C4H3BrN2O B12360710 5-bromo-5H-pyrimidin-2-one

5-bromo-5H-pyrimidin-2-one

Cat. No.: B12360710
M. Wt: 174.98 g/mol
InChI Key: CCCBPVCWEYDGDH-UHFFFAOYSA-N
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Description

5-bromo-5H-pyrimidin-2-one: is a heterocyclic compound that features a bromine atom at the 5th position of the pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-5H-pyrimidin-2-one typically involves the bromination of pyrimidin-2-one. One common method is the reaction of pyrimidin-2-one with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Scientific Research Applications

Chemistry: 5-bromo-5H-pyrimidin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of fluorescent probes for imaging applications .

Medicine: The compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. It is used in the design of novel drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .

Comparison with Similar Compounds

  • 5-chloro-5H-pyrimidin-2-one
  • 5-fluoro-5H-pyrimidin-2-one
  • 5-iodo-5H-pyrimidin-2-one
  • 5-methyl-5H-pyrimidin-2-one

Comparison: 5-bromo-5H-pyrimidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis . The methyl analog, on the other hand, lacks the halogen reactivity but offers increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C4H3BrN2O

Molecular Weight

174.98 g/mol

IUPAC Name

5-bromo-5H-pyrimidin-2-one

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-3H

InChI Key

CCCBPVCWEYDGDH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1Br

Origin of Product

United States

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